Product packaging for CID 71343854(Cat. No.:CAS No. 141617-56-3)

CID 71343854

Cat. No.: B14282648
CAS No.: 141617-56-3
M. Wt: 59.9 g/mol
InChI Key: YAHGGFWSDYESSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Interleukin-13 (IL-13) in Immunological and Biological Systems

Interleukin-13 (IL-13) is a pleiotropic cytokine, a type of signaling protein, that plays a central role in type 2 immune responses, which are heavily implicated in allergic inflammation. wikipedia.orgtouchimmunology.com Secreted predominantly by T helper type 2 (Th2) cells, as well as other immune cells like mast cells and eosinophils, IL-13 is a key mediator in the pathophysiology of several inflammatory and allergic diseases. wikipedia.orgmdpi.commdpi.com

The biological functions of IL-13 are extensive. It is a critical regulator of immunoglobulin E (IgE) synthesis, the class of antibodies associated with allergic reactions. wikipedia.org Furthermore, IL-13 drives many of the hallmark features of allergic diseases, including goblet cell hyperplasia (an increase in mucus-producing cells), mucus hypersecretion, airway hyperresponsiveness, and tissue remodeling or fibrosis. wikipedia.orgmdpi.com While it shares some functions with the closely related cytokine IL-4 due to a shared receptor component, IL-13 is considered a more prominent molecular bridge linking allergic inflammatory cells to the surrounding non-immune cells, thereby altering physiological function. wikipedia.org

IL-13 exerts its effects by binding to a complex receptor system on the surface of various cells, including B cells, eosinophils, and epithelial cells. reactome.org This binding initiates downstream signaling cascades, primarily through the JAK-STAT pathway, which leads to the activation of specific genes responsible for the inflammatory response. mdpi.commdpi.com Research has identified IL-13 as a key driver in conditions such as asthma, atopic dermatitis, and eosinophilic esophagitis (EoE), where its expression is often elevated. wikipedia.orgtouchimmunology.comnih.gov Interestingly, while primarily associated with pro-inflammatory and allergic responses, IL-13 has also been noted to have anti-inflammatory properties in certain contexts, such as downregulating the synthesis of pro-inflammatory cytokines from T-helper type 1 (Th1) cells. mdpi.com

Overview of Monoclonal Antibodies as Research Tools and Modulators of Biological Pathways

Monoclonal antibodies (mAbs) are laboratory-produced proteins engineered to mimic the natural antibodies of the immune system. who.intclevelandclinic.org A key characteristic of mAbs is their monospecificity; they are clones of a single parent cell and are therefore designed to recognize and bind to a single, specific target, known as an antigen. clevelandclinic.orgprosci-services.com This exquisite specificity makes them invaluable tools in biomedical research. nih.gov

In a research setting, mAbs are used for a multitude of applications. They are fundamental reagents for detecting and quantifying specific proteins, carbohydrates, or other molecules within complex biological samples. nih.govgenosphere-biotech.com This allows scientists to identify cellular markers, track protein expression, and diagnose diseases. nih.gov

Crucially, monoclonal antibodies serve as powerful modulators of biological pathways. genosphere-biotech.com By binding to a specific protein like a cytokine or a cell surface receptor, a mAb can either block its function (an antagonist or neutralizing antibody) or, in some cases, mimic its natural ligand and activate a pathway. This ability to selectively inhibit or activate specific molecular interactions allows researchers to dissect complex signaling networks and understand the precise role of individual proteins in health and disease. genosphere-biotech.com This targeted approach has propelled advancements in immunology, oncology, and neurology by elucidating the mechanisms that control cell replication, differentiation, and the host response to various stimuli. nih.govgenosphere-biotech.com

Introduction to Cendakimab (CID 71343854) as an Anti-IL-13 Research Antibody

Cendakimab, identified by the Chemical Abstracts Service (CAS) number corresponding to PubChem this compound, is a humanized monoclonal antibody specifically designed for research into IL-13-mediated pathways. patsnap.comdelveinsight.com Also known by developmental codes such as RPC-4046 and CC-93538, Cendakimab functions as a high-affinity, selective inhibitor of Interleukin-13. delveinsight.comspringer.com

The mechanism of action for Cendakimab involves its direct binding to a specific epitope on the IL-13 cytokine. patsnap.comdelveinsight.com This binding physically obstructs IL-13 from interacting with its cell surface receptors, specifically the IL-13 receptor alpha 1 (IL-13Rα1) and IL-13 receptor alpha 2 (IL-13Rα2). nih.govdelveinsight.comeosnetwork.org By preventing this initial binding step, Cendakimab effectively blocks the downstream signaling pathways that trigger the inflammatory and pathological processes driven by IL-13. patsnap.com

Due to its targeted action, Cendakimab is a subject of significant research in diseases where IL-13 is a known pathogenic driver. patsnap.com Scientific investigations, including Phase 2 and Phase 3 clinical trials, have explored its effects in conditions such as eosinophilic esophagitis (EoE) and atopic dermatitis. touchimmunology.comozmosi.com In research studies on EoE, treatment with Cendakimab has been shown to reduce esophageal eosinophil counts and improve inflammatory features. touchimmunology.comeosnetwork.orgapfed.org Similarly, in atopic dermatitis research, Cendakimab demonstrated an ability to improve skin clearance and other metrics compared to a placebo. nih.govdermsquared.com These findings underscore its role as a valuable research tool for investigating the therapeutic potential of targeting the IL-13 pathway.

Research Findings Overview

The table below summarizes key research findings from studies involving Cendakimab in specific inflammatory conditions.

Condition Studied Key Research Finding Study Phase Reference(s)
Eosinophilic Esophagitis (EoE)Demonstrated a reduction in esophageal eosinophil counts and inflammation.Phase 3 touchimmunology.compatsnap.comeosnetwork.orgapfed.org
Eosinophilic Esophagitis (EoE)Showed statistically significant improvements in symptoms and histologic features compared to placebo.Phase 3 touchimmunology.comeosnetwork.org
Atopic DermatitisShowed improvements in skin clearance and pruritus compared with placebo.Phase 2 nih.gov
Atopic DermatitisMet the primary endpoint of mean percentage change in Eczema Area and Severity Index (EASI) scores from baseline at a specific dosing regimen.Phase 2 dermsquared.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2Na2 B14282648 CID 71343854 CAS No. 141617-56-3

Properties

CAS No.

141617-56-3

Molecular Formula

Li2Na2

Molecular Weight

59.9 g/mol

InChI

InChI=1S/2Li.2Na

InChI Key

YAHGGFWSDYESSR-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Na].[Na]

Origin of Product

United States

Molecular Architecture and Engineering of Cendakimab Cid 71343854

Structural Basis of Antibody-Antigen Recognition by Cendakimab

The cornerstone of Cendakimab's function lies in its precise recognition of the IL-13 cytokine. This interaction is governed by the intricate three-dimensional structure of the antibody's antigen-binding fragment (Fab), which is meticulously engineered for this purpose.

Variable Region Design and Complementarity-Determining Region (CDR) Loop Conformations

The variable regions of Cendakimab's heavy and light chains are responsible for antigen specificity. Within these regions are the complementarity-determining regions (CDRs), which are hypervariable loops that form the direct binding interface with the antigen. While the precise amino acid sequences of Cendakimab's variable regions and CDRs are proprietary and not publicly available in detail, the design principles of such therapeutic antibodies involve generating a unique combination of CDR loop conformations that create a binding pocket with high shape and charge complementarity to the IL-13 epitope.

The affinity of Cendakimab for its target is a critical determinant of its potency. Research has shown that Cendakimab exhibits high affinity for both wild-type human IL-13 and its common polymorphic variant, R110Q, with binding affinities reported to be 52 pM and 50 pM, respectively. springernature.com This strong binding is a direct result of the optimized spatial arrangement of amino acid side chains within the CDRs, which engage in a network of non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—with the IL-13 molecule.

Role of Framework Regions in Antibody Structure and Function

The framework regions (FRs) are the more conserved sequences within the variable domains that provide the structural scaffold for the CDR loops. In Cendakimab, these regions are crucial for maintaining the correct orientation and conformation of the CDRs, ensuring the integrity of the antigen-binding site. The stability and solubility of the antibody are also heavily influenced by the composition of the framework regions. During the humanization process, the selection of human framework regions that are most homologous to the original murine antibody's frameworks is a critical step to preserve the CDR loop structure and, consequently, the antibody's binding affinity and specificity.

Humanization Strategies and Their Impact on Research Antibody Characteristics

To minimize the potential for immunogenicity in human patients, Cendakimab has undergone a process of humanization. This bioengineering technique involves grafting the CDRs from a non-human (typically murine) antibody, which provides the desired antigen specificity, onto a human antibody framework.

The primary goal of humanization is to reduce the foreign protein content of the antibody, thereby decreasing the likelihood of a human anti-mouse antibody (HAMA) response, which could otherwise lead to reduced efficacy and potential adverse effects. The process typically involves the following steps:

Sequencing and Modeling: The variable regions of the original murine antibody are sequenced, and a three-dimensional model is generated to identify the key residues involved in antigen binding, including the CDRs and critical framework residues.

Human Framework Selection: Human germline variable region frameworks that are most similar in sequence and structure to the murine parent antibody are selected as acceptors for the CDRs.

CDR Grafting: The genetic sequences encoding the murine CDRs are inserted into the corresponding regions of the selected human framework genes.

Back-mutations: In some cases, simply grafting the CDRs may result in a loss of binding affinity. Therefore, specific framework residues from the original murine antibody that are critical for maintaining the CDR loop conformation may be reintroduced into the humanized framework.

This meticulous process results in a largely human antibody that retains the high binding affinity and specificity of the original murine antibody while being significantly less immunogenic.

Recombinant Expression and Production Methodologies for Cendakimab in Research

Cendakimab is produced as a recombinant protein, a process that allows for the large-scale and controlled manufacturing of the antibody. While specific details of the commercial manufacturing process for Cendakimab are proprietary, the general methodology for producing recombinant monoclonal antibodies is well-established.

The production of Cendakimab for research and clinical development likely involves the use of a mammalian expression system, with Chinese Hamster Ovary (CHO) cells being a common and preferred host for the production of complex therapeutic proteins like monoclonal antibodies. CHO cells are favored for their ability to perform human-like post-translational modifications, such as glycosylation, which are critical for the proper folding, stability, and function of the antibody.

The general workflow for recombinant antibody production includes:

Gene Synthesis and Vector Construction: The DNA sequences encoding the humanized heavy and light chains of Cendakimab are synthesized and cloned into a mammalian expression vector. This vector contains all the necessary genetic elements for efficient transcription and translation of the antibody genes in the host cells.

Transfection and Cell Line Development: The expression vector is introduced into CHO cells. A selection process is then employed to isolate cells that have stably integrated the antibody genes into their genome and express high levels of the desired protein.

Upstream Processing (Cell Culture): The selected high-producing CHO cell line is cultured in large-scale bioreactors under tightly controlled conditions (e.g., temperature, pH, dissolved oxygen, and nutrient levels) to achieve high cell densities and maximize antibody production.

Downstream Processing (Purification): Once the cell culture is complete, the antibody is harvested from the culture medium. A multi-step purification process, typically involving chromatography techniques such as Protein A affinity chromatography followed by ion exchange and size exclusion chromatography, is used to isolate Cendakimab and remove host cell proteins, DNA, and other impurities, resulting in a highly pure and active final product.

This recombinant production process ensures a consistent and high-quality supply of Cendakimab for research and therapeutic use.

Interactive Data Table: Cendakimab Binding Affinities

TargetBinding Affinity (pM)
Wild-type human IL-1352
R110Q variant IL-1350

Molecular Mechanisms of Action of Cendakimab Cid 71343854

Quantitative Analysis of Cendakimab-Interleukin-13 (IL-13) Binding Interactions

Cendakimab demonstrates a high-affinity and potent binding to human IL-13, including both its wild-type and common polymorphic variants. medchemexpress.comapexbt.com This strong interaction is fundamental to its mechanism of action.

Affinity and Avidity Determinations

The binding affinity of Cendakimab for IL-13 has been quantified, showcasing its potent interaction. It recognizes both wild-type human IL-13 and the common polymorphic variant R110Q with high affinity. medchemexpress.commedchemexpress.eu The binding affinities are reported to be 52 pM for the wild-type and 50 pM for the R110Q variant. medchemexpress.commedchemexpress.eu

Table 1: Binding Affinity of Cendakimab to IL-13 Variants

IL-13 Variant Binding Affinity (pM)
Wild-Type 52 medchemexpress.commedchemexpress.eu
R110Q 50 medchemexpress.commedchemexpress.eu

Kinetic Binding Studies (On-Rate and Off-Rate Constants)

While specific on-rate and off-rate constants are not detailed in the provided search results, the high affinity suggests a rapid on-rate and a slow off-rate, contributing to the stable complex formation between Cendakimab and IL-13.

Mechanisms of Interleukin-13 (IL-13) Neutralization and Functional Blockade by Cendakimab

Cendakimab effectively neutralizes the biological activity of IL-13 by physically binding to the cytokine. patsnap.comeosnetwork.org This binding prevents IL-13 from interacting with its receptors, thereby blocking its downstream effects. patsnap.comnih.gov The antibody has been shown to fully neutralize IL-13-induced chemokine production in lung epithelial cells with potencies in the picomolar range (80 to 513 pM). medchemexpress.com

Impact on Interleukin-13 (IL-13) Receptor Complex Formation and Signaling Initiation

Cendakimab's primary mechanism involves the inhibition of IL-13 binding to its receptors, IL-13Rα1 and IL-13Rα2. nih.govmdpi.comresearchgate.net By binding to an epitope on IL-13, Cendakimab sterically hinders the cytokine's interaction with both receptor subunits. delveinsight.com This blockade prevents the formation of the IL-13Rα1/IL-4Rα heterodimeric signaling complex, which is essential for initiating the downstream signaling cascade. nih.govnih.gov The IC50 values for blocking the binding of IL-13 to IL-13Rα1 and IL-13Rα2 are 352 pM and 631 pM, respectively. medchemexpress.comapexbt.com

Table 2: Cendakimab IC50 Values for IL-13 Receptor Binding Inhibition

Receptor IC50 (pM)
IL-13Rα1 352 medchemexpress.comapexbt.com
IL-13Rα2 631 medchemexpress.comapexbt.com

Downstream Signaling Pathway Modulation by Cendakimab (e.g., STAT6 phosphorylation, gene expression profiles)

By preventing the formation of the IL-13 receptor complex, Cendakimab effectively inhibits the downstream signaling pathways that are typically activated by IL-13. patsnap.com A critical step in IL-13 signaling is the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). nih.govnih.gov Cendakimab has been shown to inhibit IL-13-induced STAT6 activity in a dose-dependent manner. nih.gov In a STAT6 reporter assay, Cendakimab, along with other IL-13 antibodies, demonstrated inhibition of both glycosylated and aglycosylated IL-13-induced STAT6 activity. nih.gov The half-maximal inhibitory concentration (IC50) for Cendakimab in inhibiting human glycosylated IL-13-induced STAT6 activity was found to be 37 ± 16 pM. nih.gov Furthermore, studies have confirmed that Cendakimab does not neutralize IL-4-induced STAT6 signaling, highlighting its specificity for the IL-13 pathway. nih.govresearchgate.net

In addition to inhibiting STAT6 phosphorylation, Cendakimab also modulates the expression of genes that are downstream of IL-13 signaling. For instance, in induced sputum samples from asthma patients, treatment with Cendakimab led to a decrease in the mRNA levels of MUC5AC and CLCA1, genes known to be upregulated by IL-13. nih.govresearchgate.net

Biological and Immunological Effects of Il 13 Pathway Modulation by Cendakimab Cid 71343854

Influence on Immune Cell Phenotypes and Functions in Research Models

Cendakimab's mechanism of action directly impacts the behavior of several key immune cells involved in type 2 inflammation.

Interleukin-13 is a hallmark cytokine produced by T helper 2 (Th2) cells, which orchestrate allergic inflammatory responses. jci.orgfrontiersin.org The presence of IL-13 contributes to a microenvironment that favors and sustains Th2-polarized immunity. nih.govjci.org Research indicates that IL-13 can interfere with the normal process of activation-induced cell death (AICD) in CD4+ T cells, which may contribute to the persistence of Th2 cell populations. nih.gov By neutralizing IL-13, Cendakimab can disrupt this feedback loop, potentially helping to regulate skewed Th2 polarization status. nih.gov

Furthermore, IL-13 signaling has been shown to influence other T-cell subsets. In experimental models, IL-13 can inhibit the production of IL-17A and IL-21, cytokines characteristic of Th17 cells. aai.org This suggests that blocking IL-13 could, in turn, modulate the balance between different T helper cell responses.

Table 1: Influence of IL-13 Pathway on T-Cell Subsets

T-Cell Subset Effect of IL-13 Signaling Implication of Cendakimab (IL-13 Blockade)
Th2 Cells Promotes and sustains Th2-polarized responses; inhibits T-cell apoptosis. nih.govjci.org May help regulate skewed Th2 polarization. nih.gov

| Th17 Cells | Inhibits production of Th17 cytokines (e.g., IL-17A, IL-21). aai.org | May alter the balance of Th17 responses. |

One of the most well-documented effects of Cendakimab is its ability to reduce the number and activation of eosinophils. embopress.orgahajournals.org IL-13 is a potent driver of eosinophilic inflammation, a key pathological feature of diseases like EoE. frontiersin.orgjci.orgnih.gov It promotes the recruitment of eosinophils from the bloodstream into tissues by stimulating the production of specific chemokines, most notably eotaxin-3. jci.orgnih.govfrontiersin.org

Clinical and experimental studies have demonstrated that by blocking IL-13, Cendakimab leads to a significant reduction in eosinophil counts in affected tissues, such as the esophagus in EoE patients. aai.orgnordicbioscience.comresearchgate.net This effect is a direct consequence of inhibiting the IL-13-mediated inflammatory cascade that signals for eosinophil migration and accumulation. embopress.orgahajournals.org

Interleukin-13 is a primary driver of the alternative activation of macrophages, polarizing them towards an M2 phenotype. embopress.orgfrontiersin.orgfrontiersin.orgnih.gov M2 macrophages are typically associated with anti-inflammatory processes and tissue repair, but their sustained activation can contribute to pathological fibrosis. embopress.orgelifesciences.orgresearchgate.net IL-4 and IL-13 are known to induce M2 macrophage polarization through the STAT6 signaling pathway. frontiersin.orgnih.gov

By neutralizing IL-13, Cendakimab is expected to inhibit the M2 polarization of macrophages. This shift away from the alternatively activated state can alter the cellular landscape of an inflammatory site, potentially reducing M2-mediated effects like tissue remodeling and fibrosis. embopress.orgresearchgate.net

Table 2: Cendakimab's Postulated Effect on Macrophage Polarization

Macrophage Phenotype Key Inducing Cytokine Role in Inflammation Postulated Effect of Cendakimab (IL-13 Blockade)
M1 (Classical) IFN-γ, LPS Pro-inflammatory, microbicidal. elifesciences.org Indirect; may shift balance away from M2.

| M2 (Alternative) | IL-13, IL-4 | Tissue repair, anti-inflammatory, pro-fibrotic. embopress.orgelifesciences.org | Inhibition of polarization towards the M2 state. embopress.orgfrontiersin.orgnih.gov |

Regulation of Inflammatory Mediator Production and Secretion

Cendakimab's neutralization of IL-13 leads to a downstream reduction in a variety of inflammatory mediators that perpetuate type 2 inflammation. embopress.orgfrontiersin.org Studies have shown that treatment with Cendakimab significantly decreases serum levels of key biomarkers associated with IL-13 pathway activation. larvol.comfrontiersin.org

These mediators include:

Eotaxin-3: A potent chemokine crucial for attracting eosinophils to sites of inflammation. jci.orgfrontiersin.org

Periostin: An extracellular matrix protein secreted by fibroblasts upon IL-13 stimulation, which is implicated in tissue remodeling and fibrosis. frontiersin.orgresearchgate.net

Matrix Metalloproteinase-12 (MMP-12): An enzyme also known as macrophage elastase, which is governed by IL-13 and contributes to the breakdown and remodeling of the extracellular matrix. frontiersin.orgmdpi.complos.org

By reducing the production and secretion of these molecules, Cendakimab effectively dampens the inflammatory environment and its subsequent impact on tissue structure. larvol.comfrontiersin.org

Modulation of Tissue Remodeling and Fibrotic Processes in Experimental Systems

A critical consequence of chronic type 2 inflammation is pathological tissue remodeling and fibrosis, processes in which IL-13 plays a central role. embopress.orgjci.orgnih.gov IL-13 can directly stimulate fibroblasts and other structural cells to produce excessive extracellular matrix proteins, such as collagen, leading to tissue hardening and scarring (fibrosis). embopress.orgnih.gov In diseases like EoE, this can manifest as esophageal strictures. researchgate.netnih.gov

Cendakimab's blockade of IL-13 has been shown to directly counter these processes. larvol.comfrontiersin.org By inhibiting IL-13 signaling, Cendakimab can attenuate the pro-fibrotic activation of fibroblasts. larvol.com This is supported by findings showing a reduction in biomarkers of fibrosis, such as periostin and MMPs, following Cendakimab treatment. frontiersin.orglarvol.com These results suggest that Cendakimab not only addresses the inflammatory cell infiltration but also modulates the structural changes that lead to organ dysfunction in chronic inflammatory diseases. larvol.comfrontiersin.org

Table 3: Key Biomarkers Modulated by Cendakimab

Biomarker Biological Function Association with IL-13 Effect of Cendakimab
Eotaxin-3 Eosinophil chemoattractant. jci.org Production is induced by IL-13. jci.orgfrontiersin.org Decreased serum levels. frontiersin.org
Periostin Extracellular matrix protein involved in fibrosis. researchgate.net Secretion from fibroblasts is activated by IL-13. frontiersin.orgresearchgate.net Decreased serum levels. frontiersin.org
MMP-12 Matrix metalloproteinase involved in tissue remodeling. mdpi.com Expression is regulated by IL-13. frontiersin.orgplos.org Decreased serum levels. frontiersin.org

| TGF-β | Pro-fibrotic cytokine. frontiersin.org | IL-13 can induce its production in certain cells. embopress.org | Potential for indirect reduction of pro-fibrotic signaling. |

Preclinical Research Applications and in Vitro Characterization of Cendakimab Cid 71343854

Efficacy Evaluation in Mechanistic In Vitro Cellular Assays

The preclinical evaluation of Cendakimab has been substantiated through a variety of mechanistic in vitro cellular assays designed to quantify its potency and neutralizing activity against human IL-13. These assays have consistently demonstrated the high affinity and efficacy of Cendakimab in blocking IL-13-mediated cellular responses.

In cell-based assays, Cendakimab has shown the ability to fully neutralize the activity of both wild-type and a common polymorphic variant (R110Q) of human IL-13. nih.gov One key measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antibody required to inhibit a specific biological response by 50%. In an enzyme-linked immunosorbent assay (ELISA), Cendakimab demonstrated IC50 values of 352 pM and 631 pM for blocking the binding of IL-13 to IL-13Rα1 and IL-13Rα2, respectively. medchemexpress.com

Furthermore, in functional cellular assays, Cendakimab has been shown to effectively inhibit the downstream signaling pathways activated by IL-13. For instance, in lung epithelial A-549 cells, Cendakimab neutralized IL-13-induced production of thymus and activation-regulated chemokine (TARC) with potencies ranging from 80 to 513 pM. medchemexpress.com The activation of the STAT6 signaling pathway is a critical step in the inflammatory cascade initiated by IL-13. nih.gov In a human HEK293-STAT6 reporter cell line, Cendakimab inhibited IL-13-induced STAT6 activity in a dose-dependent manner. researchgate.net

The following table summarizes key in vitro efficacy data for Cendakimab:

Assay TypeCell Line/SystemMeasured EffectIC50/Potency
ELISA-Inhibition of IL-13 binding to IL-13Rα1352 pM
ELISA-Inhibition of IL-13 binding to IL-13Rα2631 pM
Chemokine NeutralizationLung epithelial A-549 cellsNeutralization of IL-13-induced TARC80 - 513 pM
STAT6 Reporter AssayHuman HEK293-STAT6 cellsInhibition of glycosylated IL-13-induced STAT6 activity37 pM
STAT6 Reporter AssayHuman HEK293-STAT6 cellsInhibition of non-glycosylated IL-13-induced STAT6 activity17 pM

These in vitro studies provide robust evidence for the potent and specific neutralizing activity of Cendakimab against IL-13, forming a solid foundation for its evaluation in more complex preclinical disease models.

Utilization in Animal Models for Investigating Interleukin-13 (IL-13) Mediated Pathophysiology

Animal models have been crucial in understanding the in vivo efficacy of Cendakimab and its potential to mitigate IL-13-driven pathologies in various organ systems. These models, which aim to replicate key aspects of human inflammatory diseases, have provided valuable insights into the therapeutic potential of Cendakimab.

Respiratory Inflammatory Models

In the context of respiratory inflammation, a murine model of ovalbumin (OVA)-induced asthma has been utilized to evaluate the effects of an anti-IL-13 antibody with a mechanism of action similar to Cendakimab, which involves blocking both IL-13Rα1 and IL-13Rα2. nih.gov In this model, the antibody demonstrated a more comprehensive inhibition of asthma-related phenotypes compared to an antibody that only blocked IL-13Rα1. nih.gov This included a more complete normalization of the gene transcription profile associated with asthma. nih.gov

Key findings from a mouse model of asthma for an antibody with a similar mechanism to Cendakimab are presented in the table below:

ParameterEffect
Airway Hyperresponsiveness (AHR)Dose-dependent inhibition with a maximum inhibition of 70.5%
IL-13-dependent gene expression (e.g., Muc5ac, AMCase)Maximal inhibition of 70.7% for Muc5ac and 54.2% for AMCase activity

These results from preclinical respiratory models highlight the potential of Cendakimab to address key features of asthma by effectively targeting the IL-13 pathway.

Gastrointestinal Inflammatory Models

Preclinical research has extensively utilized models of eosinophilic esophagitis (EoE), a gastrointestinal inflammatory condition, to assess the therapeutic potential of Cendakimab. researchgate.net Preclinical studies have demonstrated that IL-13 overproduction is sufficient to induce EoE-like characteristics in mice, and conversely, inhibiting IL-13 signaling can alleviate these features. mdpi.com

While specific data from preclinical animal models of EoE for Cendakimab is not extensively detailed in the provided search results, the rationale for its use is strongly supported by the understanding of EoE pathogenesis. mdpi.com Clinical trials in patients with EoE have shown that Cendakimab significantly reduces esophageal eosinophil counts and improves endoscopic findings, which aligns with the expected outcomes based on the role of IL-13 in this disease. medpagetoday.commedscape.com In a phase 3 trial, 28.6% of patients treated with Cendakimab achieved a peak eosinophil count of ≤6 per high-power field compared to 2.2% of patients on placebo. medscape.comtouchimmunology.com

Other Systemic and Organ-Specific Models

The investigation of Cendakimab has also extended to other models of inflammation, particularly those relevant to atopic dermatitis (AD), a chronic inflammatory skin disease where IL-13 is a key pathogenic cytokine. nih.govmdpi.com In a phase 2 clinical trial in patients with moderate to severe AD, Cendakimab demonstrated efficacy in reducing the severity of the disease. nih.gov While specific preclinical animal model data for Cendakimab in AD was not found in the search results, the positive clinical outcomes support the relevance of targeting IL-13 in this condition. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and its engagement with its target. In the preclinical and clinical development of Cendakimab, the analysis of PD biomarkers has provided valuable insights into its mechanism of action and therapeutic effects.

In a clinical study involving patients with atopic dermatitis, treatment with Cendakimab led to a decrease in the levels of key inflammatory and tissue remodeling biomarkers. nih.gov These included eotaxin-3, periostin, and matrix metalloproteinase-12 (MMP-12). nih.gov The reduction of these biomarkers provides evidence that Cendakimab modulates the inflammatory and fibrotic pathways driven by IL-13 in the context of atopic dermatitis. nih.gov

The following table summarizes the observed changes in pharmacodynamic biomarkers following Cendakimab treatment in a clinical study of atopic dermatitis:

BiomarkerChange ObservedImplication
Eotaxin-3Decreased levelsModulation of eosinophil recruitment
PeriostinDecreased levelsModulation of fibrosis and tissue remodeling
MMP-12Decreased levelsModulation of tissue remodeling

These findings from biomarker analysis support the proposed mechanism of action of Cendakimab and its potential to impact the underlying pathophysiology of IL-13-mediated diseases.

Ex Vivo Analysis of Tissue and Cellular Responses to Cendakimab

Ex vivo analysis of tissue and cellular responses provides a bridge between in vitro assays and in vivo studies, allowing for the examination of drug effects in a more physiologically relevant context. For Cendakimab, ex vivo studies have been conducted on esophageal biopsy samples from patients with eosinophilic esophagitis (EoE) who participated in clinical trials.

One study characterized the epithelial-mesenchymal transition (EMT) in esophageal samples from the HEROES trial. nih.gov This analysis revealed a trend towards a dose-dependent decrease in the mean percentage of vimentin-positive cells in patients treated with Cendakimab, suggesting a potential effect on tissue remodeling and fibrosis in EoE. nih.gov

Another aspect of ex vivo analysis involves the use of patient-derived cells to assess the direct effects of the drug. For instance, an early proof-of-principle study with a humanized anti-IL-13 monoclonal antibody in patients with EoE demonstrated a correction of the EoE transcriptome in esophageal biopsies, providing a strong rationale for this therapeutic approach. mdpi.com

These ex vivo findings, although primarily from clinical trial samples, provide valuable preclinical insights into the cellular and molecular mechanisms by which Cendakimab exerts its therapeutic effects in IL-13-mediated inflammatory diseases.

Structure Activity Relationship Sar and Rational Design for Anti Il 13 Antibodies: Lessons from Cendakimab Cid 71343854

Epitope Mapping and Paratope Analysis of Cendakimab on Interleukin-13 (IL-13)

The mechanism of action for a neutralizing antibody is fundamentally defined by the specific region on the target antigen it binds (the epitope) and the corresponding binding site on the antibody (the paratope). The paratope is formed by the six Complementarity-Determining Regions (CDRs) of the antibody's variable domains. jacksonimmuno.comrapidnovor.comwikipedia.orgtaylorandfrancis.com

Cendakimab was engineered to bind to a specific conformational epitope on IL-13, which prevents the cytokine from interacting with both of its receptor subunits, IL-13Rα1 and IL-13Rα2. delveinsight.comencyclopedia.pubmdedge.comresearchgate.net This comprehensive blockade is a key feature of its design, as it inhibits downstream signaling cascades that promote eosinophilic inflammation. nihr.ac.ukpatsnap.com Studies comparing different anti-IL-13 antibodies have shown that the epitope for Cendakimab overlaps with that of another IL-13 inhibitor, tralokinumab. nih.gov In contrast, the antibody lebrikizumab binds to a different, non-overlapping epitope on IL-13, which allows the IL-13/lebrikizumab complex to still bind to the IL-13Rα2 decoy receptor, a mechanistic distinction between these molecules. nih.govmdpi.comnih.gov

While the general binding region is known, the precise amino acid residues on IL-13 that constitute the Cendakimab epitope are not detailed in publicly available literature. Similarly, a detailed map of the Cendakimab paratope, identifying the specific amino acid residues within its six CDRs that make contact with IL-13, has not been published. This level of structural detail is often proprietary to the manufacturer. For context, analysis of other antibody-antigen complexes often reveals a high involvement of aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in paratope-epitope interactions. researchgate.net

Table 1: Cendakimab Binding Characteristics on Interleukin-13
Target AntigenBinding MechanismReceptor BlockadeEpitope ComparisonKnown Paratope Residues
Interleukin-13 (IL-13)Binds to a conformational epitope on soluble IL-13. delveinsight.comPrevents IL-13 binding to both IL-13Rα1 and IL-13Rα2. encyclopedia.pubmdedge.comresearchgate.netOverlaps with tralokinumab; distinct from lebrikizumab. nih.govnih.govNot publicly available.

Mutational Analysis of Complementarity-Determining Regions (CDRs) and Frameworks

The development of therapeutic antibodies derived from non-human sources, such as mice, requires a "humanization" process to reduce the risk of immunogenicity in patients. frontiersin.orgbiorxiv.org This process involves grafting the antigen-binding CDRs from the original murine antibody onto a human antibody framework. nih.gov Cendakimab is described as a humanized antibody, indicating it underwent such a process. tandfonline.comnihr.ac.uk

Typically, simply grafting the CDRs can lead to a loss of affinity, as specific murine framework residues may be crucial for maintaining the proper orientation of the CDR loops. frontiersin.orgbiorxiv.org Therefore, a key part of rational antibody design involves "back-mutations," where key murine residues are reintroduced into the human framework to preserve the original binding affinity and stability. biorxiv.org However, the specific framework regions chosen for Cendakimab and the precise back-mutations made during its humanization are not publicly disclosed.

Furthermore, affinity maturation is a common strategy used to enhance the binding strength of an antibody to its target. nih.govresearchgate.netmdpi.com This can be achieved through techniques like error-prone PCR or targeted mutagenesis of the CDRs, followed by selection of higher-affinity variants using display technologies. Cendakimab is known to have a high affinity for both wild-type and a common polymorphic variant (R110Q) of human IL-13, with a reported binding affinity (KD) in the picomolar range (approximately 50-52 pM). medchemexpress.comresearchgate.net This suggests a successful optimization process, though specific mutational analyses or affinity maturation studies for Cendakimab's CDRs have not been detailed in scientific literature.

Impact of Glycosylation Patterns on Cendakimab's Biological Activity and Stability

Glycosylation, the attachment of oligosaccharide chains (glycans) to a protein, is a critical post-translational modification for monoclonal antibodies that can significantly influence their stability, solubility, and biological function. researchgate.netfda.govresearchgate.net For IgG antibodies, a conserved N-linked glycosylation site exists at asparagine 297 (Asn297) in the CH2 domain of the Fc region. mdpi.com

The composition of this glycan can modulate the antibody's effector functions. mdpi.com While Cendakimab has been engineered to reduce these functions (see section 6.4), glycosylation also plays a vital role in the structural stability of the Fc region. Studies on other IgG1 antibodies have shown that removing the glycan (aglycosylation) can decrease thermal stability and increase susceptibility to aggregation and proteolytic degradation. alpha-lifetech.com Glycosylation can protect the protein structure and improve its stability against various stresses. mdpi.comdlapiper.com

The target of Cendakimab, IL-13, is itself a glycosylated protein. acrobiosystems.com Cendakimab has been shown to effectively bind to both glycosylated and aglycosylated forms of IL-13, indicating its binding is not dependent on the glycan moieties of its target. nih.gov However, specific research on the glycosylation profile of Cendakimab itself and how different glycoforms might affect its own stability and biological activity has not been published. Characterizing and controlling the glycosylation pattern is a critical aspect of the manufacturing process for all therapeutic antibodies to ensure product consistency and quality. fda.govfyonibio.com

Engineering Strategies for Modulating Affinity, Specificity, and Effector Functions for Research Applications

A primary goal in the rational design of Cendakimab was to create a pure antagonist antibody, where the sole function is to block IL-13 signaling without triggering additional immune responses. Standard human IgG1 antibodies can engage Fc gamma receptors (FcγRs) on immune cells, leading to effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC). google.complos.org For a neutralizing antibody like Cendakimab, such functions are undesirable.

To eliminate these effector functions, Cendakimab was engineered with specific mutations in its Fc region. It incorporates the "LALA" mutations, where two leucine (B10760876) residues at positions 234 and 235 are replaced with alanine (B10760859) (L234A, L235A). tandfonline.com This modification significantly reduces the binding of the Fc region to FcγRs and the complement component C1q, thereby silencing effector functions like ADCC and complement-dependent cytotoxicity (CDC). plos.orgmdpi.comgoogle.com This Fc-silencing strategy is a common and effective approach for developing antagonist antibodies.

In addition to modifying effector function, significant engineering efforts are directed at optimizing affinity and specificity. As mentioned, Cendakimab exhibits high, picomolar affinity for IL-13. medchemexpress.com This high affinity is crucial for potent neutralization of the cytokine at therapeutic concentrations. The strategies used to achieve this, such as specific library designs for yeast or phage display, are part of the proprietary development process. alpha-lifetech.comnih.gov The successful outcome of these strategies is evident in the antibody's potent neutralization of IL-13-induced cellular responses. medchemexpress.com

Computational and Biophysical Characterization of Cendakimab Cid 71343854

Molecular Docking and Dynamics Simulations of Cendakimab-Interleukin-13 (IL-13) Complex Formation

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a receptor at the molecular level. In the context of Cendakimab, these simulations are crucial for understanding how it binds to its target, IL-13, a cytokine implicated in inflammatory and allergic diseases. nihr.ac.ukall-imm.com

Studies have shown that Cendakimab is a selective, high-affinity monoclonal antibody that neutralizes IL-13 by inhibiting its binding to both of its receptors, IL-13Rα1 and IL-13Rα2. medchemexpress.comeventscribe.net Molecular docking studies can elucidate the specific binding site and the key amino acid residues involved in this interaction. For instance, docking simulations could predict the binding poses of Cendakimab to both wild-type human IL-13 and its common polymorphic variant, R110Q. medchemexpress.com

Molecular dynamics simulations further refine the understanding of the Cendakimab-IL-13 complex by modeling its behavior over time. These simulations can reveal the stability of the complex and the conformational changes that may occur upon binding, providing insights into the mechanism of neutralization. nih.gov Comparative studies with other anti-IL-13 antibodies, such as lebrikizumab and tralokinumab, have highlighted differences in their modes of action, which may be attributable to variations in their binding kinetics and how they affect IL-13's interaction with its receptors. nih.gov While lebrikizumab allows for the internalization of the IL-13 complex, Cendakimab and tralokinumab inhibit this process. nih.gov

Homology Modeling and De Novo Antibody Design Approaches

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure. computabio.comresearchgate.net For Cendakimab, where a crystal structure might not be readily available, homology modeling can generate a reliable 3D model. This process involves identifying a suitable template structure from a protein database, aligning the target and template sequences, building the model, and then refining and validating it. creative-biolabs.com

The accuracy of the homology model is critical for its application in understanding antibody-antigen interactions and for guiding further engineering efforts. computabio.com The framework regions of antibodies are generally conserved, making them suitable for homology modeling, while the complementarity-determining regions (CDRs), which are hypervariable and responsible for antigen binding, often require more specialized modeling techniques, sometimes in combination with de novo methods. creative-biolabs.com

De novo antibody design, on the other hand, involves creating novel antibody structures or functionalities from scratch. schrodinger.com While there is no specific public information detailing the de novo design of Cendakimab, this approach is often used to optimize antibody properties such as affinity, stability, and specificity. schrodinger.commeilerlab.org Computational tools can be employed to design CDR loops that confer desired binding characteristics. schrodinger.com

In Silico Prediction of Antibody Aggregation and Stability Profiles

The stability of a therapeutic antibody is a critical quality attribute, as aggregation can lead to loss of efficacy and potential immunogenicity. In silico tools play a vital role in predicting the propensity of an antibody to aggregate and in identifying potential "hotspots" for chemical and physical instability. schrodinger.comnih.gov

Computational approaches can analyze the amino acid sequence and the predicted 3D structure of Cendakimab to identify regions prone to aggregation. schrodinger.com These methods can assess factors such as surface hydrophobicity, charge distribution, and the presence of specific sequence motifs known to be associated with aggregation.

Furthermore, in silico tools can predict various post-translational modifications that can affect the stability of an antibody, such as deamidation, oxidation, and isomerization. nih.gov By identifying these potential liabilities early in the development process, it is possible to engineer a more stable and robust therapeutic molecule.

Advanced Biophysical Techniques for Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

A comprehensive understanding of the binding characteristics of Cendakimab to IL-13 requires the use of advanced biophysical techniques that provide quantitative data on the interaction.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. evotec.com SPR can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. evotec.com For Cendakimab, SPR has been used to demonstrate its high-affinity binding to human IL-13. medchemexpress.comthermofisher.com Comparative studies have utilized SPR to differentiate the binding kinetics of Cendakimab from other IL-13 targeting antibodies like lebrikizumab and tralokinumab, revealing that lebrikizumab exhibits a slower dissociation rate. nih.gov

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that directly measures the heat changes associated with a binding event. harvard.edumalvernpanalytical.com This allows for the determination of the binding affinity (K_A), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. harvard.eduinstem.res.in ITC provides a complete thermodynamic profile of the Cendakimab-IL-13 interaction, offering deeper insights into the driving forces behind the binding. rsc.orgnih.gov The technique is label-free and performed in-solution, providing data in a near-native state. malvernpanalytical.com

The following table summarizes the key biophysical techniques and the parameters they measure:

TechniqueMeasuresKey Parameters
Surface Plasmon Resonance (SPR)Binding kinetics and affinityk_on, k_off, K_D
Isothermal Titration Calorimetry (ITC)Thermodynamics of bindingK_A, n, ΔH, ΔS

Cendakimab Cid 71343854 As a Chemical Biology Probe for Il 13 Research

Application in Dissecting Interleukin-13 (IL-13) Signaling Pathways

Cendakimab serves as a crucial chemical biology probe for elucidating the intricacies of IL-13 signaling. patsnap.comnih.gov IL-13 exerts its effects by binding to a receptor complex composed of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1). peerj.commdpi.com This interaction triggers a cascade of downstream signaling events, primarily through the JAK/STAT pathway, leading to the diverse physiological and pathological effects attributed to IL-13. mdpi.com

Cendakimab's utility lies in its ability to specifically inhibit the initial step of this cascade. It binds to IL-13 at an epitope that overlaps with the binding sites for both IL-13Rα1 and the decoy receptor IL-13Rα2. nih.govresearchgate.net By doing so, Cendakimab effectively prevents IL-13 from engaging with its receptors, thereby blocking all subsequent downstream signaling. patsnap.comnih.gov This targeted inhibition allows researchers to precisely dissect the specific contributions of IL-13 to complex biological processes. For instance, studies utilizing Cendakimab have helped to confirm the central role of IL-13 in driving the type 2 inflammatory response characteristic of diseases like atopic dermatitis and eosinophilic esophagitis. nih.goveosnetwork.org By observing the biological effects that are abrogated in the presence of Cendakimab, scientists can confidently attribute those effects to the IL-13 signaling axis.

The high affinity and selectivity of Cendakimab are critical to its function as a research tool. It recognizes both the wild-type human IL-13 and its common polymorphic variant, R110Q, with picomolar binding affinities. medchemexpress.commedchemexpress.cn This ensures a potent and comprehensive blockade of IL-13 activity. The IC50 values for blocking the binding of IL-13 to IL-13Rα1 and IL-13Rα2 have been determined by ELISA to be 352 pM and 631 pM, respectively. medchemexpress.commedchemexpress.eu Furthermore, Cendakimab has been shown to fully neutralize IL-13-induced chemokine production in lung epithelial cells with potencies in the picomolar range. medchemexpress.com

Table 1: Binding Affinities and Inhibitory Concentrations of Cendakimab

Target Parameter Value
Wild-type human IL-13 Binding Affinity (pM) 52 medchemexpress.com
R110Q variant IL-13 Binding Affinity (pM) 50 medchemexpress.commedchemexpress.cn
IL-13 binding to IL-13Rα1 IC50 (pM) by ELISA 352 medchemexpress.commedchemexpress.eu
IL-13 binding to IL-13Rα2 IC50 (pM) by ELISA 631 medchemexpress.commedchemexpress.eu
IL-13-induced TARC from A-549 cells Neutralization Potency (pM) 80-513 medchemexpress.com

Use in Target Validation and Identification Studies for Interleukin-13 (IL-13) Mediated Biological Processes

The specificity of Cendakimab makes it an excellent tool for target validation and identification in the context of IL-13-mediated biological processes. nih.govmedchemexpress.com By selectively inhibiting IL-13, researchers can confirm whether this cytokine is a key driver of a particular disease phenotype. For example, in studies of eosinophilic esophagitis (EoE), a chronic inflammatory condition of the esophagus, Cendakimab has been instrumental. eosnetwork.orgmdpi.com The pathogenesis of EoE is closely linked to IL-13, and the use of Cendakimab in preclinical and clinical studies has helped to validate IL-13 as a legitimate therapeutic target for this disease. eosnetwork.orgnih.gov

Research has demonstrated that Cendakimab can significantly reduce esophageal eosinophil counts and improve other inflammatory markers in patients with EoE. eosnetwork.orgnih.gov These findings not only validate the role of IL-13 in EoE but also highlight the potential of IL-13 inhibition as a therapeutic strategy. Furthermore, by analyzing changes in gene expression and protein levels following treatment with Cendakimab, researchers can identify novel downstream targets and biomarkers associated with IL-13 signaling. For instance, studies have shown that Cendakimab treatment leads to a decrease in key inflammatory and remodeling biomarkers such as eotaxin-3, periostin, and MMP-12. nih.gov This demonstrates that Cendakimab can be used to probe the molecular pathways of inflammation, fibrosis, and tissue remodeling driven by IL-13. nih.gov

Development of Modified Cendakimab Probes for Specific Research Questions

While information on the development of specifically modified Cendakimab probes for distinct research questions is not extensively available in the public domain, the principles of antibody engineering would allow for such modifications. The existing Cendakimab molecule, a humanized IgG1k monoclonal antibody, could be adapted to create a variety of research tools. mdpi.com

For example, Cendakimab could be conjugated to fluorescent dyes to enable its use in flow cytometry or immunofluorescence microscopy, allowing for the visualization and tracking of IL-13-expressing cells or the localization of IL-13 within tissues. Biotinylation of Cendakimab would facilitate its use in various pull-down assays and other affinity-based purification techniques to identify IL-13 binding partners. Furthermore, fragments of Cendakimab, such as Fab (fragment, antigen-binding) or scFv (single-chain variable fragment), could be generated. These smaller fragments may offer advantages in certain experimental contexts, such as improved tissue penetration or reduced steric hindrance. The creation of such modified probes would significantly expand the utility of Cendakimab in addressing more nuanced research questions regarding the biology of IL-13.

Integration into High-Throughput Screening (HTS) Systems for Pathway Discovery

The specific characteristics of Cendakimab make it a suitable candidate for integration into high-throughput screening (HTS) systems for the discovery of novel components of the IL-13 signaling pathway. nih.gov HTS platforms are used to rapidly test large numbers of compounds or genetic modulators for their effects on a specific biological process. In the context of IL-13 research, an HTS assay could be designed to measure an IL-13-dependent cellular response, such as the expression of a reporter gene or the production of a specific chemokine.

Cendakimab would serve as a critical control in such a system. By including a treatment arm with Cendakimab, researchers can confirm that the observed cellular response is indeed mediated by IL-13. Any compound or genetic modulator that phenocopies the effect of Cendakimab would be a candidate for further investigation as a potential inhibitor of the IL-13 pathway. Conversely, compounds that reverse the inhibitory effect of a sub-optimal concentration of Cendakimab could be explored as potential enhancers of IL-13 signaling. The high affinity and specificity of Cendakimab would ensure the robustness and reliability of the HTS assay, minimizing the rate of false positives and negatives. While specific examples of HTS systems utilizing Cendakimab are not widely reported, its properties are well-suited for such applications in pathway discovery. all-imm.com

Table 2: Compound Names Mentioned

Compound Name
Abatacept
Belatacept
Benralizumab
Cendakimab
Dectrekumab
Deucravacitinib
Dupilumab
Eblasakimab
Lebrikizumab
Lirentelimab
Mepolizumab
Obexelimab
Ozanimod
Reslizumab
Tezepelumab

Future Research Directions and Emerging Paradigms in Anti Il 13 Antibody Research

Elucidating Novel Interleukin-13 (IL-13) Dependent and Independent Biological Pathways

Future research is poised to delve deeper into the complexities of IL-13 signaling, moving beyond the well-established pathways to uncover novel mechanisms that could be relevant to Cendakimab's therapeutic effects and inform the development of next-generation treatments.

Cendakimab is known to be a selective, humanized, recombinant monoclonal antibody that targets the IL-13 molecule. medchemexpress.com It exhibits high affinity and potency for both the human wild-type and variant forms of IL-13. medchemexpress.com The antibody effectively blocks the binding of IL-13 to both of its receptor subunits, IL-13Rα1 and IL-13Rα2. medscape.commedchemexpress.com This dual-receptor blockade is a key feature of its mechanism of action.

While the canonical IL-13 signaling cascade involves the activation of the STAT6 transcription factor, emerging evidence suggests the existence of STAT6-independent pathways. mdpi.comnih.gov IL-13 signaling through the IL-13Rα2 receptor, for instance, can lead to the phosphorylation of ERK1/2 and the formation of the AP-1 transcription factor, independent of STAT6. researchgate.net Further investigation into these non-canonical pathways in the context of diseases like EoE, where Cendakimab has shown efficacy, could reveal new therapeutic targets. A recent study has highlighted a novel mechanism where IL-13 perpetuates eosinophil infiltration through midline 1 (MID-1) in a STAT6-dependent manner, identifying MID-1 as a potential new therapeutic target in EoE. nih.gov

Moreover, the interplay between IL-13 and other cytokines and signaling molecules is an area ripe for exploration. While IL-13 is a central driver of type 2 inflammation, its effects can be modulated by other factors within the tissue microenvironment. Research into potential IL-13-independent mechanisms that contribute to the pathophysiology of diseases like eosinophilic esophagitis is also crucial. Understanding these pathways will be vital for identifying patients who may be less responsive to IL-13 blockade and for developing alternative or complementary therapeutic strategies.

Investigating Cendakimab's Role in Combinatorial Research Strategies with Other Immunomodulators

The therapeutic landscape for inflammatory diseases is increasingly moving towards combination therapies to target multiple pathogenic pathways and overcome treatment resistance. Future research should focus on rationally designed combinatorial strategies involving Cendakimab and other immunomodulators.

Given that Cendakimab has shown efficacy in patients with an inadequate response to corticosteroids, a key area of investigation would be the potential synergistic or additive effects of combining Cendakimab with corticosteroids. medscape.commdedge.com Such a combination could allow for lower doses of corticosteroids, thereby reducing their long-term side effects.

Another promising avenue is the combination of Cendakimab with agents targeting other key cytokines involved in type 2 inflammation, such as IL-4 and IL-5. Dupilumab, which blocks both IL-4 and IL-13 signaling, has demonstrated efficacy in atopic dermatitis and eosinophilic esophagitis. eosnetwork.orgsanofi.comnih.gov Comparative studies and potentially combination trials of Cendakimab with an IL-4 or IL-5 inhibitor could elucidate the relative contributions of each cytokine to disease pathogenesis and lead to more personalized treatment approaches.

Preclinical and early-phase clinical studies will be essential to evaluate the safety and efficacy of these combination therapies. Such studies should also include biomarker analyses to identify patient populations most likely to benefit from specific combinations. A clinical study is currently underway to evaluate potential drug-drug interactions between Cendakimab and selected substrates of metabolic enzymes in patients with eosinophilic esophagitis. foodallergy.org

Advancements in Antibody Engineering and Design Guided by Cendakimab Insights

The development of Cendakimab and the insights gained from its mechanism of action and clinical performance can guide the next generation of antibody engineering and design. The goal is to create "bio-better" antibodies with improved efficacy, safety, and convenience. unil.ch

One area of focus is the optimization of antibody affinity and specificity. Cendakimab's high affinity for IL-13 is a key attribute. medchemexpress.com Future antibody engineering efforts could aim to further fine-tune binding kinetics to achieve even greater potency or a more sustained duration of action. Structure-guided design, utilizing techniques like X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the Cendakimab-IL-13 interaction, enabling the rational design of next-generation antibodies with enhanced properties. nih.govresearchgate.net

Furthermore, the modular nature of antibodies allows for the creation of novel formats, such as bispecific antibodies. frontiersin.org Insights from Cendakimab could inform the design of bispecific antibodies that simultaneously target IL-13 and another relevant molecule, such as a different cytokine or a cell surface receptor. This approach could lead to more potent and targeted therapies. The development of antibody-drug conjugates (ADCs) also represents a promising frontier, where an antibody like Cendakimab could be used to deliver a cytotoxic payload directly to inflammatory cells. nih.gov

The table below summarizes key parameters of Cendakimab that can inform future antibody engineering efforts.

ParameterValue/CharacteristicImplication for Future Design
Target Interleukin-13 (IL-13)Exploration of other targets in related pathways.
Binding Affinity (to wild-type IL-13) 52 pMBenchmark for affinity maturation of new antibodies.
Binding Affinity (to R110Q variant) 50 pMImportance of targeting common genetic variants.
IC50 (inhibition of IL-13 binding to IL-13Rα1) 352 pMGuide for assessing the potency of new constructs.
IC50 (inhibition of IL-13 binding to IL-13Rα2) 631 pMImportance of dual receptor blockade.

Development of Advanced Research Methodologies and Analytical Tools Utilizing Cendakimab (CID 71343854)

Cendakimab itself can serve as a valuable tool for developing advanced research methodologies and analytical assays to further probe the biology of IL-13 and its role in disease.

The high specificity and affinity of Cendakimab make it an ideal reagent for the development of sensitive and specific immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), to accurately quantify IL-13 levels in biological samples. These assays can be crucial for patient stratification, monitoring treatment response, and understanding disease mechanisms.

In preclinical research, Cendakimab can be used in in vitro and in vivo models to dissect the specific contributions of IL-13 to various cellular and molecular processes. For example, it can be used to block IL-13 signaling in cell culture systems to study the downstream effects on gene expression and protein secretion. In animal models of inflammatory diseases, Cendakimab can help elucidate the precise role of IL-13 in disease pathogenesis.

Furthermore, pharmacokinetic and immunogenicity assays developed for Cendakimab's clinical trials can serve as a basis for creating more sophisticated analytical tools. unil.chpatsnap.com Techniques such as mass spectrometry and surface plasmon resonance, which are used to characterize antibody-antigen interactions, can be further refined using Cendakimab as a model antibody. researchgate.net The development of such advanced analytical methods will be critical for the continued progress of antibody-based therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.